molecular formula C7H15NO2 B1277167 (R)-3-Amino-5-methyl-hexanoic acid CAS No. 91298-67-8

(R)-3-Amino-5-methyl-hexanoic acid

Cat. No.: B1277167
CAS No.: 91298-67-8
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-ZCFIWIBFSA-N
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Description

(R)-3-Amino-5-methyl-hexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : (R)-3-Amino-5-methyl-hexanoic acid and its derivatives are key components in the synthesis of complex molecules. For instance, the amino acids (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid (AHMHA) have been stereoselectively prepared for applications in natural product synthesis (Ishibuchi et al., 1992).
  • Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes, such as the production of (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester, which is a critical intermediate in the total synthesis of natural products like taurospongin A (Fujino & Sugai, 2008).

Pharmacological Research

  • Metabotropic Excitatory Amino Acid Agonist : Certain derivatives, such as 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid, have been identified as specific and potent agonists at metabotropic excitatory amino acid receptors, useful in pharmacological studies (Bräuner‐Osborne et al., 1996).
  • Corrosion Inhibition : Schiff's bases derived from lysine (amino acid) and aldehydes, including derivatives of this compound, have shown potential as corrosion inhibitors for mild steel, highlighting their industrial applications (Gupta et al., 2016).

Medical Imaging and Diagnostic Applications

  • Radiolabeling and Imaging : Derivatives of this compound have been synthesized and used in radiolabeling for potential PET radioligands in imaging brain tumors. This highlights its application in diagnostic imaging and cancer research (Yu et al., 2010).

Biosynthetic Pathways and Industrial Applications

  • Hexanoic Acid Production : In biosynthetic research, pathways have been constructed in yeast for the production of hexanoic acid, an industrially significant compound, using gene combinations that include derivatives of this compound (Cheon et al., 2014).

Properties

IUPAC Name

(3R)-3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426163
Record name (R)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91298-67-8
Record name (R)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91298-67-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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